Estetrol 17-Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

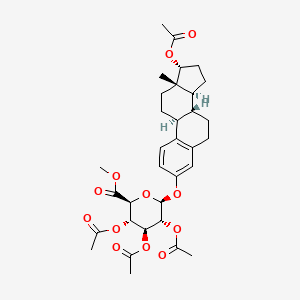

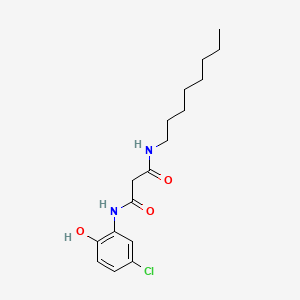

Estetrol 17-Acetate is a compound with the molecular formula C20H26O5 . It is a variant of Estetrol, a natural estrogen produced by the human fetal liver during pregnancy . Estetrol has been used in combination with drospirenone for oral contraception .

Synthesis Analysis

Estetrol is synthesized from a plant source and used for contraception . A study aimed at the intensified preparation of a key enone intermediate for the preparation of estetrol was presented . This approach relied on a unique methodology, where preliminary computational data guided the framework for experimental design and assessed the feasibility under flow conditions .

Molecular Structure Analysis

Estetrol 17-Acetate has a complex molecular structure . The structure is characterized by multiple hydroxy groups and a methyl group .

作用機序

Estetrol demonstrates selectivity for both estrogen receptor-α (ER-α) and ER-β and suppresses ovulation . It binds with a low to moderate affinity to human estrogen receptor alpha (ER alpha) and ER beta with a preference for ER alpha . Estetrol demonstrates a unique mechanism of action via tissue selective activity, showing estrogen receptor agonist activity on the vagina, the uterus, and the endometrium, and negative estrogenic activity on breast tissue .

将来の方向性

Estetrol has a promising future in hormonal-dependent treatments and growing established markets for oral contraception . It was recently approved by the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) in combination with drospirenone as the fifth generation of combined oral contraceptive pills . Efforts toward cost-efficient and intensified large-scale synthesis are therefore required to meet a rapidly increasing demand worldwide .

特性

IUPAC Name |

[(8R,9S,13S,14S,15R,16R,17S)-3,15,16-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10(21)25-19-18(24)17(23)16-15-5-3-11-9-12(22)4-6-13(11)14(15)7-8-20(16,19)2/h4,6,9,14-19,22-24H,3,5,7-8H2,1-2H3/t14-,15-,16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOMSUGRAWOOOF-BVMALAMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747715 |

Source

|

| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

690996-23-7 |

Source

|

| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)